molecular formula C8H15FN2 B14067382 N-(((3R,4S)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine

N-(((3R,4S)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine

Cat. No.: B14067382
M. Wt: 158.22 g/mol
InChI Key: QZFXTAVCZYQMQZ-UHFFFAOYSA-N
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Description

3-Pyrrolidinemethanamine, N-cyclopropyl-4-fluoro-, (3R,4S)-(9CI) is a chemical compound with the molecular formula C8H16ClFN2. It is known for its unique structure, which includes a pyrrolidine ring, a cyclopropyl group, and a fluorine atom. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrrolidinemethanamine, N-cyclopropyl-4-fluoro-, (3R,4S)-(9CI) typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The cyclopropyl group is then introduced through a cyclopropanation reaction, followed by the introduction of the fluorine atom via fluorination. The final step involves the formation of the methanamine group.

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidinemethanamine, N-cyclopropyl-4-fluoro-, (3R,4S)-(9CI) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

3-Pyrrolidinemethanamine, N-cyclopropyl-4-fluoro-, (3R,4S)-(9CI) has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Pyrrolidinemethanamine, N-cyclopropyl-4-fluoro-, (3R,4S)-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Pyrrolidinemethanamine, N-cyclopropyl-4-chloro-, (3R,4S)-(9CI)
  • 3-Pyrrolidinemethanamine, N-cyclopropyl-4-bromo-, (3R,4S)-(9CI)
  • 3-Pyrrolidinemethanamine, N-cyclopropyl-4-iodo-, (3R,4S)-(9CI)

Uniqueness

Compared to similar compounds, 3-Pyrrolidinemethanamine, N-cyclopropyl-4-fluoro-, (3R,4S)-(9CI) is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it more suitable for certain applications.

Properties

Molecular Formula

C8H15FN2

Molecular Weight

158.22 g/mol

IUPAC Name

N-[(4-fluoropyrrolidin-3-yl)methyl]cyclopropanamine

InChI

InChI=1S/C8H15FN2/c9-8-5-10-3-6(8)4-11-7-1-2-7/h6-8,10-11H,1-5H2

InChI Key

QZFXTAVCZYQMQZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2CNCC2F

Origin of Product

United States

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